L-PHENYLALANINE (RING-13C6)

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S1890840
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171.15
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L-PHENYLALANINE (RING-13C6)

Product Name

L-PHENYLALANINE (RING-13C6)

Molecular Weight

171.15

L-Phenylalanine (ring-¹³C₆) is a stable isotope-labeled form of the essential amino acid phenylalanine, where the carbon atoms in the aromatic ring are replaced with carbon-13 isotopes. Its molecular formula is C9H11N1O2C_9H_{11}N_1O_2 with a molecular weight of approximately 171.15 g/mol. This compound is utilized in various biochemical and metabolic studies due to its ability to provide insights into amino acid metabolism and protein synthesis processes. L-Phenylalanine is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, making it significant in both nutrition and pharmacology .

, primarily involving its conversion into other compounds through enzymatic pathways:

  • Transamination: L-Phenylalanine can undergo transamination to form L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase.
    L Phenylalanine+ KetoglutarateL Tyrosine+Glutamate\text{L Phenylalanine}+\text{ Ketoglutarate}\rightarrow \text{L Tyrosine}+\text{Glutamate}
  • Decarboxylation: It can also be decarboxylated to produce phenylethylamine, which is a biogenic amine involved in neurotransmission.
  • Phenylalanine Ammonia-Lyase Reaction: This reaction converts L-phenylalanine into trans-cinnamic acid through the elimination of ammonia.
    L PhenylalaninePALtrans Cinnamic Acid+NH3\text{L Phenylalanine}\xrightarrow{\text{PAL}}\text{trans Cinnamic Acid}+\text{NH}_3

These reactions highlight the compound's role in various metabolic pathways, particularly in aromatic amino acid metabolism .

L-Phenylalanine (ring-¹³C₆) exhibits notable biological activities, particularly in metabolic studies involving cancer research. It has been shown to be involved in the metabolic reprogramming of tumors, where its kinetics can be traced using mass spectrometry imaging techniques. Studies have indicated that this compound is enriched in viable tumor regions compared to non-viable areas, suggesting its potential role as a biomarker for tumor metabolism . Additionally, it influences neurotransmitter synthesis, impacting mood and cognitive functions.

The synthesis of L-Phenylalanine (ring-¹³C₆) typically involves:

  • Isotopic Labeling: The compound can be synthesized through microbial fermentation or chemical synthesis methods that incorporate carbon-13 isotopes into the phenylalanine structure.
  • Chemical Synthesis: This can include traditional organic synthesis techniques where starting materials are reacted under controlled conditions to yield L-Phenylalanine with specific isotopic labeling.
  • Enzymatic Methods: Utilizing enzymes such as phenylalanine ammonia-lyase for converting non-labeled precursors into labeled forms can also be employed.

These methods ensure high purity and specific isotopic enrichment necessary for accurate metabolic studies .

L-Phenylalanine (ring-¹³C₆) has diverse applications:

  • Metabolic Research: It is extensively used in metabolic studies to trace amino acid metabolism and protein synthesis pathways.
  • Cancer Research: The compound aids in understanding tumor metabolism and could serve as a potential biomarker for cancer diagnostics

L-Phenylalanine (ring-13C6) represents a sophisticated isotopically labeled derivative of the essential amino acid L-phenylalanine, where all six carbon atoms within the aromatic phenyl ring are substituted with carbon-13 isotopes [1] [2]. This compound maintains the fundamental structure of natural L-phenylalanine while incorporating stable isotopic enrichment that enables advanced analytical applications in metabolic research and biomolecular studies [3]. The isotopic modification increases the molecular weight from the natural compound's 165.19 grams per mole to 171.15 grams per mole, reflecting the additional mass contribution from the six carbon-13 atoms [1] [4].

Molecular Structure and Isotopic Purity Specifications

The molecular structure of L-phenylalanine (ring-13C6) follows the International Union of Pure and Applied Chemistry nomenclature as (2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid [1] [3]. The compound retains the L-configuration stereochemistry with an S-absolute configuration at the alpha carbon center [2] [5]. The Chemical Abstracts Service registry number for the labeled compound is 180268-82-0, distinguishing it from the unlabeled L-phenylalanine which carries the registry number 63-91-2 [2] [5].

The isotopic purity specifications for L-phenylalanine (ring-13C6) typically require 98 to 99 atom percent carbon-13 enrichment within the phenyl ring positions [2] [6]. Commercial preparations achieve chemical purity levels of 98 percent or higher, with the compound existing as a white crystalline solid exhibiting a melting point range of 270 to 275 degrees Celsius with decomposition [5]. The optical activity of the compound demonstrates specific rotation values of negative 33.0 degrees when measured at 25 degrees Celsius with a concentration of 1 gram per 100 milliliters in water [5].

Table 1: Chemical and Physical Properties of L-Phenylalanine (Ring-13C6)

PropertyValue
Chemical FormulaC₉H₁₁NO₂ (with six ¹³C in phenyl ring)
International Union of Pure and Applied Chemistry Name(2S)-2-amino-3-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)propanoic acid
Chemical Abstracts Service Number (Labeled)180268-82-0
Chemical Abstracts Service Number (Unlabeled)63-91-2
Molecular Weight171.15 g/mol
Monoisotopic Mass171.15 Da
Physical StateWhite crystalline solid
Melting Point270-275 °C (dec.)
Optical Activity[α]²⁵/D -33.0°, c = 1 in H₂O
Isotopic Purity (Typical)98-99%
Chemical Purity (Typical)98%
Water SolubilitySoluble
StereochemistryL-configuration (S-absolute configuration)
Mass ShiftM+6 (relative to unlabeled compound)

The isotopic distribution pattern of L-phenylalanine (ring-13C6) reflects the high degree of carbon-13 enrichment achieved in commercial preparations [7] [8]. The monoisotopic peak, representing molecules containing all six carbon-13 atoms in the phenyl ring, accounts for approximately 98 to 99 percent of the total compound abundance [2] [6]. Minor isotopologue species containing varying numbers of carbon-12 atoms exist at significantly reduced abundance levels, with each successive loss of carbon-13 enrichment decreasing the relative abundance by approximately one order of magnitude [7] [9].

Table 2: Isotopic Composition and Mass Distribution

Isotope SpeciesExact Mass (Da)Relative Abundance (%)
Monoisotopic (6 × ¹³C)171.150~98-99 (highly enriched)
M-1 (5 × ¹³C, 1 × ¹²C)170.147<1.0
M-2 (4 × ¹³C, 2 × ¹²C)169.144<0.1
M-3 (3 × ¹³C, 3 × ¹²C)168.141<0.01
M-4 (2 × ¹³C, 4 × ¹²C)167.138<0.001
M-5 (1 × ¹³C, 5 × ¹²C)166.135<0.0001
M-6 (6 × ¹²C)165.132<0.00001

Synthetic Pathways for 13C6-Ring Labeling

Industrial production methods have increasingly adopted microbial fermentation approaches utilizing genetically modified Escherichia coli strains [13]. These engineered bacterial systems incorporate carbon-13 labeled glucose into the phenylalanine biosynthesis pathway, resulting in the production of L-phenylalanine (ring-13C6) with high isotopic incorporation efficiency [11]. The fermentation process achieves incorporation efficiencies ranging from 85 to 95 percent, with subsequent purification through chromatographic techniques yielding products of high purity .

Enzymatic synthesis represents an alternative approach leveraging phenylalanine ammonia-lyase enzyme systems [14] [15]. This enzyme catalyzes the reversible elimination of ammonia from L-phenylalanine to generate trans-cinnamic acid, and the reverse reaction can be exploited for the biosynthesis of labeled phenylalanine from appropriately labeled cinnamic acid precursors [14] [15]. The enzymatic approach offers advantages in terms of stereoselectivity and mild reaction conditions, typically achieving conversion yields of 75 to 90 percent [15].

Biosynthetic routes utilizing carbon-13 labeled glucose or other labeled precursors provide access to L-phenylalanine (ring-13C6) through metabolic pathway manipulation [11] [13]. These approaches involve feeding carbon-13 labeled substrates to microorganisms capable of aromatic amino acid biosynthesis, with careful optimization of fermentation conditions to maximize isotopic incorporation [11]. The biosynthetic methods typically achieve yields ranging from 70 to 85 percent from glucose precursors while maintaining isotopic purity levels of 97 to 99 percent [11].

Table 3: Synthetic Production Methods and Yields

Synthesis MethodStarting MaterialsKey Process StepsTypical Yield RangePurity Achieved
Chemical Synthesis from ¹³C-BenzeneCommercially available ¹³C₆-benzeneNitration, reduction, amination sequence40-60% overall from benzene98-99% isotopic purity
Microbial Fermentation (E. coli)Genetically modified E. coli strainsMetabolic pathway engineering85-95% incorporation efficiency98-99% isotopic enrichment
Enzymatic Synthesis (Phenylalanine Ammonia-Lyase-mediated)Phenylalanine ammonia-lyase enzymeReversible amination of trans-cinnamic acid75-90% enzymatic conversion95-98% enzymatic product
Biosynthetic Routes with ¹³C-Glucose¹³C₆-glucose or ¹³C-labeled precursorsFermentation with isotope incorporation70-85% from glucose precursors97-99% fermentation product
Protected Amino Acid DerivativesFluorenylmethyloxycarbonyl-protected intermediatesSolid-phase peptide synthesis compatible90-98% coupling efficiency98% chemical purity

Analytical Validation Methods for Isotopic Enrichment

The analytical validation of isotopic enrichment in L-phenylalanine (ring-13C6) requires sophisticated instrumental methods capable of distinguishing between isotopologue species with high precision and accuracy [16] [7] [8]. High-resolution mass spectrometry represents the primary analytical approach for isotopic purity determination, providing sub-parts-per-million mass accuracy sufficient to resolve the minute mass differences between isotopologue species [7] [8] [17].

Time-of-flight mass spectrometry offers exceptional capabilities for rapid isotopic screening and quantitative analysis of labeled compounds [18] [19]. The technique achieves detection limits in the picogram to nanogram range while maintaining precision levels of 1 to 5 percent for routine measurements [18]. The quasi-simultaneous detection of all masses enables comprehensive isotopic distribution analysis within microsecond timeframes [18].

Liquid chromatography-tandem mass spectrometry provides highly selective and sensitive methods for isotopic validation with minimal sample consumption requirements [20] [21] [22]. Selected reaction monitoring approaches enable precise measurements of L-phenylalanine (ring-13C6) tracer enrichment with detection limits as low as 0.5 to 5 nanograms [20] [21]. The method achieves intermediate precision values below 1.4 percent and demonstrates excellent linearity across wide concentration ranges [22] [23].

Gas chromatography-combustion-isotope ratio mass spectrometry represents a specialized technique for measuring low-level carbon-13 enrichments with exceptional precision [24] [25]. The method achieves detection limits of 20 to 30 picograms for carbon-13 enriched compounds while maintaining precision levels of 2 percent or better for enrichments exceeding 0.06 mole percent excess [24] [25]. Within-day and between-day variability typically remains below 5 percent [25].

Nuclear magnetic resonance spectroscopy provides orthogonal confirmation of isotopic labeling through direct observation of carbon-13 nuclei within the aromatic ring system [26] [27] [28]. Carbon-13 nuclear magnetic resonance spectroscopy enables structural confirmation and quantitative assessment of isotopic incorporation, typically requiring sample quantities of 1 to 10 milligrams [28]. The technique achieves precision levels of 1 to 3 percent for carbon-13 measurements while providing detailed information about the molecular environment of labeled positions [28].

Table 4: Analytical Methods for Isotopic Validation

Analytical MethodDetection LimitPrecision (%)Key Application
High-Resolution Mass SpectrometrySub-ppm mass accuracy<0.05 for isotope ratiosIsotope purity determination
Time-of-Flight Mass SpectrometryPicogram to nanogram range1-5 typicalRapid isotope screening
Liquid Chromatography-Tandem Mass Spectrometry0.5-5 ng minimum sample<1.4 intermediate precisionQuantitative tracer analysis
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry20-30 pg for ¹³C-enriched compounds2% or better for enrichments >0.06 mol%Low-level isotope detection
Nuclear Magnetic Resonance Spectroscopy (¹³C)1-10 mg sample requirement1-3% for ¹³C measurementsStructural confirmation
Chemical Reaction Interface Mass SpectrometryElement-specific detectionStructure-independent linearityElement-selective analysis
Quantitative Nuclear Magnetic ResonanceAbsolute quantification capability<1% for concentration determinationAbsolute purity assessment

Chemical reaction interface mass spectrometry provides element-specific and isotope-selective detection capabilities with inherent linearity and structure-independent response characteristics [29]. The technique combines high-performance liquid chromatography separation with chemical conversion to enable comprehensive elemental analysis of isotopically labeled compounds [29]. Quantitative nuclear magnetic resonance spectroscopy offers absolute quantification capabilities for isotopic purity assessment without requiring external calibration standards [22] [23]. The method achieves precision levels below 1 percent for concentration determination while providing traceability to International System of Units [22] [23].

Principles of 13C-Assisted Metabolic Network Mapping

Isotope Labeling Strategy and Network Architecture

The fundamental principle of 13C-assisted metabolic network mapping relies on the strategic introduction of 13C-labeled substrates, such as L-phenylalanine (ring-13C6), into biological systems to trace carbon atom flow through metabolic pathways [1] [2]. The methodology assumes metabolic steady state, where metabolite concentrations remain constant during the labeling period, enabling accurate flux quantification through isotopomer distribution analysis [3] [4]. The ring-13C6 labeling pattern in L-phenylalanine provides a unique molecular signature that can be tracked through aromatic amino acid metabolism, offering insights into phenylalanine hydroxylation, transamination, and downstream metabolic conversions [5] [6].

Elementary Metabolite Unit Framework

The computational foundation of modern 13C-metabolic flux analysis centers on the Elementary Metabolite Unit framework, which represents a paradigm shift from traditional isotopomer-based approaches [7] [8]. This framework defines EMUs as distinct subsets of a compound's atoms, significantly reducing the number of system variables while maintaining complete information content [9] [10]. For L-phenylalanine (ring-13C6), the EMU framework enables efficient simulation of the six-carbon aromatic ring labeling patterns, reducing computational complexity from thousands of isotopomer equations to hundreds of EMUs without information loss [11] [12].

Atom Transition Mapping and Mass Balance Constraints

The tracking of carbon atom transitions through metabolic reactions requires detailed knowledge of biochemical reaction mechanisms and stoichiometry [13] [14]. L-phenylalanine (ring-13C6) serves as an excellent tracer because its aromatic ring structure remains intact through many metabolic transformations, facilitating accurate atom transition mapping [15] [16]. Mass balance constraints ensure conservation of carbon atoms at each metabolite node, with the 13C6 labeling pattern providing a molecular fingerprint that can be followed through complex metabolic networks [17] [18].

Analytical Detection and Quantification Methods

The analysis of L-phenylalanine (ring-13C6) labeling patterns employs multiple analytical approaches, including gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy [19] [15]. These techniques provide high-resolution detection of isotopomer distributions, enabling precise quantification of metabolic fluxes through aromatic amino acid pathways [2] [13]. The stable isotope labeling offers superior analytical precision compared to traditional metabolite concentration measurements, as it directly reflects metabolic pathway activity rather than static metabolite pools [14] [4].

Comparative Advantages Over Deuterium Oxide Tracers

Chemical Stability and Isotope Exchange Properties

L-phenylalanine (ring-13C6) demonstrates significant advantages over deuterium oxide tracers in metabolic flux analysis applications. Carbon-13 labeling exhibits superior chemical stability with no potential for isotope exchange reactions, whereas deuterium tracers are prone to hydrogen-deuterium exchange reactions that can compromise quantitative accuracy [20] [21]. The 13C isotope maintains its position within the aromatic ring structure, providing stable labeling throughout metabolic transformations, while deuterium can be lost through exchange with hydrogen in aqueous environments [22] [23].

Analytical Precision and Quantitative Accuracy

The analytical advantages of 13C labeling over deuterium tracers are particularly pronounced in chromatographic applications. Carbon-13 labeled compounds co-elute with their unlabeled counterparts in high-performance liquid chromatography, eliminating the co-elution problems commonly observed with deuterium-labeled standards [22] [21]. This ensures accurate quantification and eliminates potential artifacts arising from differential chromatographic behavior [23] [24]. Furthermore, 13C labeling provides clean, sharp molecular ion peaks in mass spectrometry analysis, compared to the broader molecular ion distributions typically observed with deuterium-labeled compounds [22] [25].

Thermodynamic Properties and Biological Artifacts

A critical advantage of L-phenylalanine (ring-13C6) over deuterium tracers lies in the maintenance of native thermodynamic properties. Carbon-13 labeling does not significantly alter the thermodynamic characteristics of the labeled compound, ensuring that metabolic behavior remains representative of natural conditions [20] [21]. In contrast, deuterium labeling can introduce changes in thermodynamic properties, potentially leading to segregation effects and altered metabolic behavior that may result in improper interpretation of experimental results [20] [26]. Studies have demonstrated that deuterium labeling can cause artifacts in biological systems, whereas 13C labeling provides a true tracer for metabolic analysis [21] [23].

Isotopic Purity and Measurement Precision

L-phenylalanine (ring-13C6) can be obtained with high isotopic purity levels of 99.5%, significantly exceeding the typical 98% isotopic purity available for deuterium-labeled compounds [22] [23]. This higher isotopic purity contributes to improved measurement precision and reduced background interference in analytical applications [27] [28]. The superior isotopic purity also enables more accurate flux calculations and reduces the uncertainty associated with natural abundance corrections in mass spectrometry analysis [22] [21].

CharacteristicCarbon-13 TracersDeuterium Tracers
Chemical StabilityChemically stable, no loss via exchangePotential hydrogen exchange reactions
Isotopic PurityHigh isotopic purity (99.5% available)Lower isotopic purity (typically 98%)
Chromatographic Co-elutionCo-elutes with unlabeled compoundCo-elution problems in HPLC
Isotope ExchangeNo exchange with 12CProne to H-D exchange
Thermodynamic PropertiesMaintains native thermodynamic propertiesAltered thermodynamic properties
Molecular Ion ClarityClean, sharp molecular ion peaksBroader molecular ion distributions
Quantitative AccuracySuperior quantitative precisionReduced quantitative accuracy
Synthesis ComplexityMore elaborate synthesis requiredSimpler synthesis procedures
CostHigher cost but often justifiedLower cost, readily available
Biological ArtifactsNo labeling-induced artifactsPotential artifacts from property changes

Case Studies in Microbial Central Carbon Metabolism

Bacterial Metabolism and Aromatic Amino Acid Pathways

Comprehensive studies have demonstrated the application of L-phenylalanine (ring-13C6) in elucidating microbial central carbon metabolism across diverse bacterial species. In Penicillium chrysogenum, 13C-labeling experiments revealed that phenylalanine undergoes transamination to phenylpyruvate and subsequent conversion through oxidation or decarboxylation pathways [6]. The study identified the involvement of the homogentisate pathway in phenylalanine metabolism, with the ring-13C6 label providing clear evidence for the Ehrlich-type pathway leading to phenylacetate production, a crucial precursor for penicillin biosynthesis [6].

Cellulolytic Bacteria and Central Carbon Metabolism

Studies in Clostridium thermocellum, a model cellulolytic bacterium, utilized isotope-assisted metabolite analysis to decipher central carbon metabolism pathways [29] [30]. The research demonstrated that the Embden-Meyerhof-Parnas pathway serves as the predominant glycolytic route, while the Entner-Doudoroff pathway and oxidative pentose phosphate pathway remain inactive [30]. The tricarboxylic acid cycle was found to be disconnected between 2-oxoglutarate and oxaloacetate in the oxidative direction, with both the one-carbon pathway and malate shunt showing high activity [29] [30].

Pathogen-Specific Metabolic Signatures

Research has identified bacteria-specific metabolic signatures using 13C-labeled substrates, particularly in the differentiation of bacterial infections from other causes of inflammation [31]. The rapid metabolism of hyperpolarized [2-13C]pyruvate to [1-13C]acetate was demonstrated as a metabolic signature characteristic of common bacterial pathogens, including Escherichia coli and Staphylococcus aureus [31]. This conversion was absent in key mammalian cell types, providing a potential diagnostic tool for bacterial infection detection [31].

Metabolic Engineering Applications

The application of L-phenylalanine (ring-13C6) in metabolic engineering has proven invaluable for optimizing microbial production systems. In cyanobacteria such as Synechocystis sp. PCC 6803, 13C-metabolic flux analysis revealed complex metabolic networks involving multiple pathways including the Embden-Meyerhof-Parnas pathway, oxidative pentose phosphate pathway, Entner-Doudoroff pathway, and Calvin-Benson-Bassham cycle [32]. The analysis demonstrated that under light mixotrophic growth conditions, different flux distributions were observed, with the pentose phosphate pathway and malic enzyme showing variable activities depending on growth conditions [32].

Quantitative Flux Analysis in Industrial Microorganisms

Industrial applications of L-phenylalanine (ring-13C6) have been demonstrated in the optimization of biochemical production processes. The metabolic flux analysis approach has been successfully applied to over 36 different microorganisms, with more than 500 cases of metabolic flux analysis documented in curated databases [18]. The methodology has proven particularly valuable in identifying bottleneck pathways and developing metabolic engineering strategies for enhanced production of chemicals, fuels, and pharmaceuticals [18] [33].

StudyOrganism/SystemKey FindingsAnalytical MethodMetabolic Pathway
Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanineTumor tissue (xenograft model)Highest 13C6-Phe abundance at 10 min, delayed 13C6-Tyr conversionMALDI-FTICR-MSIPhenylalanine-tyrosine conversion
Comprehensive metabolic amino acid flux analysisCritically ill ICU patientsReduced phenylalanine to tyrosine conversion in high SOFA patientsGC-MS/MSWhole-body aromatic amino acid metabolism
Resolving Phenylalanine Metabolism in P. chrysogenumPenicillium chrysogenumPhenylalanine transamination to phenylpyruvate, hydroxylation to tyrosineGC-MS with 13C enrichment analysisEhrlich pathway for phenylacetate production
Bacterial Production of Site Specific 13C Labeled PhenylalanineBacterial expression systemsSite-specific 13C incorporation at Cα, Cγ, and Cε positionsNMR spectroscopy and GC-MSProtein synthesis and aromatic metabolism
Simultaneous determination of plasma enrichmentsHuman plasma studiesSimultaneous quantification of multiple amino acid tracersGC-MS derivatizationPhenylalanine hydroxylation
Detection of Bacteria-Specific MetabolismE. coli, S. aureusRapid metabolism of [2-13C]pyruvate to [1-13C]acetateHyperpolarized 13C NMRPyruvate-acetate conversion
Isotope-Assisted Metabolite Analysis in C. thermocellumClostridium thermocellumEmbden-Meyerhof-Parnas pathway predominant, ED pathway inactiveGC-MS with isotope modelingCentral carbon metabolism
Metabolic Networks in Motion: 13C-based flux analysisGeneral microbial systemsProtein-bound amino acids provide stable labeling informationMass spectrometry and NMRCentral metabolic pathways

Environmental Microbiology and Ecosystem Studies

The application of L-phenylalanine (ring-13C6) extends to environmental microbiology, where it has been used to understand microbial metabolism in natural ecosystems. Studies in tidal freshwater marshes have utilized 13C-labeled substrates to examine central carbon metabolic networks under varying oxygen conditions [34]. The research demonstrated that metabolic organization differs between upland and marsh soils, with distinct patterns of pentose phosphate and Entner-Doudoroff pathway activity that are not solely dependent on oxygen availability [34].

Photosynthetic Microorganisms and Mixed Nutrition

Research in photosynthetic microorganisms has revealed the complexity of central carbon metabolism under different growth conditions. Studies using 13C-labeled substrates have shown that photoheterotrophic bacteria such as Rhodopseudomonas palustris utilize the Calvin-Benson cycle for cofactor recycling, reoxidizing reduced cofactors generated during conversion of organic carbon sources to biomass [35]. The analysis revealed that the Calvin-Benson cycle and hydrogen production compete for reducing equivalents, with inhibition of the Calvin-Benson cycle promoting hydrogen production [35].

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-21-2023

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